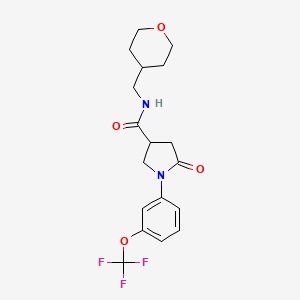
C18H21F3N2O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H21F3N2O4 is a complex organic molecule. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its specific reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H21F3N2O4 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This often requires the use of catalysts and specific reaction conditions such as controlled temperature and pH.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through halogenation reactions. This step usually involves the use of fluorinating agents like or under controlled conditions to ensure selective fluorination.
Final Assembly: The final step involves the assembly of the molecule through coupling reactions, often using reagents like to facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring the purity of starting materials to avoid impurities that could affect the final product.
Reaction Optimization: Using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: Employing techniques like and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C18H21F3N2O4: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the fluorine atoms, using reagents like .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
C18H21F3N2O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into other molecules, enhancing their reactivity and stability.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological membranes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which C18H21F3N2O4 exerts its effects involves interaction with specific molecular targets. The fluorine atoms in the compound enhance its ability to form strong bonds with target molecules, often leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
C18H21F3N2O4: can be compared with other fluorinated organic compounds:
C17H19F3N2O4: Similar structure but with one less carbon atom, leading to different reactivity and stability.
C18H21F2N2O4: Lacks one fluorine atom, which can significantly alter its chemical properties and applications.
C18H21F3N2O3: Missing one oxygen atom, affecting its ability to participate in certain chemical reactions.
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H21F3N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21F3N2O4/c19-18(20,21)27-15-3-1-2-14(9-15)23-11-13(8-16(23)24)17(25)22-10-12-4-6-26-7-5-12/h1-3,9,12-13H,4-8,10-11H2,(H,22,25) |
InChI Key |
KJSLOMURMIGURW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















